molecular formula C11H14N4 B1508076 6-(Piperidin-4-yl)-[1,2,4]triazolo[4,3-a]pyridine

6-(Piperidin-4-yl)-[1,2,4]triazolo[4,3-a]pyridine

Cat. No. B1508076
M. Wt: 202.26 g/mol
InChI Key: PNNGIGYFTSXPEX-UHFFFAOYSA-N
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Patent
US09428502B2

Procedure details

To a solution of tert-Butyl 4-([1,2,4]triazolo[4,3-a]pyridin-6-yl)piperidine-1-carboxylate (compound 36.1, 0.05 g, 0.165 mmol) in dichloromethane (2 mL) was added TFA (0.2 mL). The mixture was stirred at room temperature for 3 hours. The solvents were removed under reduced pressure. The residue was purified by prep-TLC (10% MeOH in dichloromethane+˜0.5% NH4OH) to give 0.25 g (76%) of the title compound as a light brown oil. m/z (ES+) 203 (M+H)+.
Name
tert-Butyl 4-([1,2,4]triazolo[4,3-a]pyridin-6-yl)piperidine-1-carboxylate
Quantity
0.05 g
Type
reactant
Reaction Step One
Name
compound 36.1
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0.2 mL
Type
reactant
Reaction Step One
Quantity
2 mL
Type
solvent
Reaction Step One
Yield
76%

Identifiers

REACTION_CXSMILES
[N:1]1[N:2]=[CH:3][N:4]2[CH:9]=[C:8]([CH:10]3[CH2:15][CH2:14][N:13](C(OC(C)(C)C)=O)[CH2:12][CH2:11]3)[CH:7]=[CH:6][C:5]=12.C(O)(C(F)(F)F)=O>ClCCl>[NH:13]1[CH2:12][CH2:11][CH:10]([C:8]2[CH:7]=[CH:6][C:5]3[N:4]([CH:3]=[N:2][N:1]=3)[CH:9]=2)[CH2:15][CH2:14]1

Inputs

Step One
Name
tert-Butyl 4-([1,2,4]triazolo[4,3-a]pyridin-6-yl)piperidine-1-carboxylate
Quantity
0.05 g
Type
reactant
Smiles
N=1N=CN2C1C=CC(=C2)C2CCN(CC2)C(=O)OC(C)(C)C
Name
compound 36.1
Quantity
0 (± 1) mol
Type
reactant
Smiles
N=1N=CN2C1C=CC(=C2)C2CCN(CC2)C(=O)OC(C)(C)C
Name
Quantity
0.2 mL
Type
reactant
Smiles
C(=O)(C(F)(F)F)O
Name
Quantity
2 mL
Type
solvent
Smiles
ClCCl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred at room temperature for 3 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The solvents were removed under reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue was purified by prep-TLC (10% MeOH in dichloromethane+˜0.5% NH4OH)

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
N1CCC(CC1)C=1C=CC=2N(C1)C=NN2
Measurements
Type Value Analysis
AMOUNT: MASS 0.25 g
YIELD: PERCENTYIELD 76%
YIELD: CALCULATEDPERCENTYIELD 749.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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